Fensulfothion sulfone
Overview
Description
Fensulfothion Sulfone Description
Fensulfothion sulfone is a metabolite related to the organophosphorus pesticide fensulfothion. While the provided papers do not directly describe fensulfothion sulfone, they do provide insights into the metabolism and degradation of related compounds such as fenthion and fensulfothion, which can inform our understanding of fensulfothion sulfone.
Synthesis Analysis
The synthesis of fensulfothion sulfone is not directly detailed in the provided papers. However, the synthesis of related sulfoxide compounds is discussed, such as the enantiospecific synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers . These processes involve the use of chiral oxidants and can result in high enantiomeric excess, which is important for determining the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of fensulfothion sulfone can be inferred from the structure of fensulfothion and its sulfoxide metabolites. The presence of a sulfone group indicates the oxidation state of sulfur in the molecule. The molecular structure of related compounds has been analyzed using techniques such as gas-liquid chromatography, infrared spectrophotometry, and mass spectrometry .
Chemical Reactions Analysis
Fensulfothion and its metabolites undergo various chemical reactions. For instance, fensulfothion is metabolized by soil bacteria such as Pseudomonas alcaligenes C1, which degrades the compound to p-methylsulfinyl phenol and diethyl phosphorothioic acid . Additionally, Klebsiella pneumoniae can reduce fensulfothion to fensulfothion sulfide . The oxidative degradation of fensulfothion by hydroxyl radicals in aqueous media has also been studied, revealing a complex array of transformation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of fensulfothion and its metabolites, such as solubility, adsorption, and desorption in soil and water, have been investigated. The adsorption of fensulfothion and its sulfide and sulfone metabolites to soil correlates with soil organic content, and their mobility through soil is related to their water solubility . The persistence of fensulfothion in water has been studied under various conditions, showing that it can be stable for several weeks . The photodegradation of fenthion, a related compound, has been examined under different light sources, providing insights into the environmental degradation of such pesticides .
Case Studies
While no specific case studies are provided in the papers, the research on the metabolism of fenthion and fensulfothion by liver preparations of various species , the degradation by soil bacteria , and the reduction by Klebsiella pneumoniae can be considered relevant case studies for understanding the behavior of fensulfothion sulfone in biological systems and the environment.
Scientific Research Applications
Soil Persistence and Plant Uptake
- Fensulfothion sulfone shows moderate persistence in soil and can be taken up by plants such as rutabagas and carrots. It was found that traces of fensulfothion sulfone were present in these vegetables, mostly confined to the peel in rutabagas and detectable at 0.10 ppm in carrots (Chisholm, 1974).
Adsorption, Desorption, and Mobility in Soil
- The adsorption, desorption, and soil mobility of fensulfothion and its sulfide and sulfone metabolites were studied, revealing an inverse relationship between water solubilities and adsorption values. The order of adsorption was fensulfothion sulfide > sulfone > fensulfothion, correlating significantly with soil organic content (Miles, Bowman, & Harris, 1981).
Microbial Degradation
- Soil bacteria, such as Pseudomonas alcaligenes, can degrade fensulfothion to fensulfothion sulfone, which is valuable for the detoxification of pesticide residues (Sheela & Pai, 1983).
Oxidative Degradation in Aqueous Medium
- The oxidative degradation of fensulfothion in an aqueous medium was studied, showing nearly complete transformation within a short time frame. This study helps understand the environmental fate of fensulfothion and its metabolites (Paul et al., 2013).
Analytical Methods for Detection
- New analytical methods have been developed for the quantification of organophosphorus pesticides, including fensulfothion, in various matrices. This is crucial for monitoring and managing the environmental and health impacts of these compounds (Buonasera et al., 2009).
Future Directions
properties
IUPAC Name |
diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZEBCYVXMEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162079 | |
Record name | Fensulfothion sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fensulfothion sulfone | |
CAS RN |
14255-72-2 | |
Record name | Fensulfothion sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14255-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fensulfothion sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fensulfothion sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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